LUT014

Description

Properties

IUPAC Name |

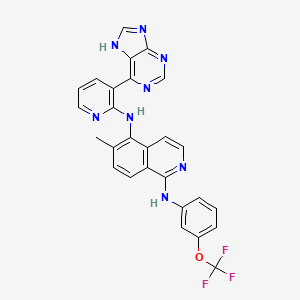

6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]-1-N-[3-(trifluoromethoxy)phenyl]isoquinoline-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19F3N8O/c1-15-7-8-19-18(9-11-32-24(19)37-16-4-2-5-17(12-16)39-27(28,29)30)21(15)38-25-20(6-3-10-31-25)22-23-26(35-13-33-22)36-14-34-23/h2-14H,1H3,(H,31,38)(H,32,37)(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPYULHBUBXPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)OC(F)(F)F)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274819-46-2 | |

| Record name | LUT-014 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274819462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUT-014 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4E4I523RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of LUT014

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of LUT014, a first-in-class, topically applied B-Raf inhibitor developed by Lutris Pharma. It details the scientific rationale, discovery, mechanism of action, and clinical development of this compound for the treatment of dermatological toxicities associated with cancer therapies.

Introduction: Addressing Unmet Needs in Onco-Dermatology

Epidermal Growth Factor Receptor (EGFR) inhibitors and radiation therapy are mainstays of modern cancer treatment. However, their efficacy is often limited by severe dermatological adverse events. Up to 90% of patients treated with EGFR inhibitors develop an acneiform rash, which can be painful, impact quality of life, and lead to dose reduction or discontinuation of life-saving cancer therapy.[1][2] Similarly, radiation-induced dermatitis is a common and debilitating side effect of radiotherapy.[3] Currently, there are no FDA-approved treatments specifically for these conditions.[2][4] this compound was developed to address this significant unmet medical need.

The Discovery of this compound: A Paradoxical Approach

The discovery of this compound is rooted in the "paradoxical effect" of B-Raf inhibitors. While B-Raf inhibitors were developed to block the MAPK signaling pathway in B-Raf mutated cancer cells, they were observed to paradoxically activate this same pathway in wild-type B-Raf cells.[1][5]

Researchers hypothesized that this paradoxical activation could be harnessed to counteract the inhibitory effect of EGFR inhibitors on the MAPK pathway in normal skin cells, thereby mitigating the associated skin toxicities.[4][5][6][7] this compound, a novel small molecule B-Raf inhibitor, was specifically designed for topical application to locally induce this paradoxical activation in the skin without systemic interference with the anti-cancer treatment.[1][5][8]

Mechanism of Action

EGFR inhibitors block signaling through the MAPK pathway in both cancer cells and normal epithelial cells of the skin.[5][9] This inhibition in the skin leads to decreased keratinocyte proliferation and migration, resulting in the characteristic acneiform rash.[4]

This compound, when applied topically, penetrates the skin and paradoxically activates the MAPK pathway downstream of EGFR in the BRAF wild-type keratinocytes.[5][9][10] This localized reactivation of the MAPK pathway restores normal keratinocyte function, reduces inflammation, and alleviates the rash.[9][11] Because it is applied topically and has negligible systemic absorption, this compound does not interfere with the systemic anti-tumor efficacy of the EGFR inhibitor therapy.[1][12]

A similar mechanism is proposed for its effect in radiation dermatitis, where this compound is thought to enhance the proliferation of basal keratinocytes to repopulate the epidermis and restore the skin barrier.[3][5]

Signaling Pathway Diagram

Preclinical Development

In Vitro Kinase Inhibition Profile

This compound was characterized as a potent and selective B-Raf kinase inhibitor. Its potency was compared to the known B-Raf inhibitor, vemurafenib.[4]

| Kinase | This compound IC50 (µmol/L) | Vemurafenib IC50 (µmol/L) |

| Mutated B-Raf | 0.013 | 0.04 |

| Wild-Type B-Raf | Not specified, 4-fold lower potency than vemurafenib | Not specified |

| Data sourced from Cancer Discovery.[4] |

At a concentration of 0.01 µmol/L, which significantly inhibits mutated B-Raf, this compound showed no significant inhibitory effect on a panel of 59 other human recombinant kinases, demonstrating its specificity.[4]

In Vitro Paradoxical MAPK Activation

The ability of this compound to induce paradoxical MAPK activation and reverse the effects of EGFR inhibition was tested in primary human epidermal keratinocytes (HEKa).[4]

Experimental Protocol: Preclinical In Vitro Testing of pERK Induction [4]

-

Cell Culture: Primary HEKa cells were cultured in T25 flasks at 37°C, 5% CO2 in Epilife CF Kit medium supplemented with 60 µmol/L calcium and HKGS.

-

Cell Harvest: After at least three passages, cells were harvested with trypsin when flasks reached 70%–80% confluency.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Analysis: The levels of phosphorylated ERK (pERK) were measured to assess MAPK pathway activation.

Increasing concentrations of this compound led to a concentration-dependent increase in the proliferation of MIA-PaCa-2 cells, with peak proliferation observed at 0.041 µmol/L.[4] This bell-shaped curve demonstrated that this compound reverses MAPK pathway inhibition induced by EGFR inhibitors through paradoxical activation.[4]

Clinical Development

This compound has been evaluated in multiple clinical trials for both EGFR inhibitor-induced acneiform rash and radiation-induced dermatitis.

Phase 1 Trial in Metastatic Colorectal Cancer (NCT03876106)

A first-in-human, Phase 1 trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of topical this compound.[2][4][6][7][13]

Experimental Protocol: Phase 1 Clinical Trial [4][8]

-

Patient Population: 10 patients with metastatic colorectal cancer who developed grade 1 or 2 acneiform rash while being treated with cetuximab or panitumumab.[2][4][8]

-

Study Design: Patients were enrolled in three dose-escalation cohorts.

-

Treatment: this compound gel was applied topically once daily for 28 days to the face, neck, and upper chest/back.[4][14]

-

Dosage Cohorts:

-

Cohort 1: 0.3 mg/g

-

Cohort 2: 1.0 mg/g

-

Cohort 3: 2.5 mg/g

-

-

Primary Objective: Evaluate safety and tolerability (Maximum Tolerated Dose).[4]

-

Secondary Objectives: Assess plasma pharmacokinetics and preliminary efficacy.[4]

Results: this compound was well-tolerated with no dose-limiting toxicities observed.[1][4][6][7][13] The acneiform rash improved in all 6 patients who started with a grade 2 rash in the low and intermediate dose cohorts.[2][4][6][7][10]

Phase 2 Trial in Metastatic Colorectal Cancer (NCT04759664)

A randomized, double-blind, placebo-controlled Phase 2 trial was conducted to further evaluate the efficacy and safety of this compound.[11][15][16][17][18]

Experimental Protocol: Phase 2 Clinical Trial [12][16]

-

Patient Population: 118 patients with metastatic colorectal cancer from 23 medical centers who had developed moderate to severe (grade 2 or non-infected grade 3) acneiform rash while on EGFR inhibitor therapy (cetuximab or panitumumab).[12][16]

-

Study Design: Patients were randomized in a 1:1:1 ratio to one of three treatment arms.

-

Treatment Arms:

-

This compound gel 0.1%

-

This compound gel 0.03%

-

Placebo gel

-

-

Treatment Duration: Gel was applied daily for 28 days.[12][16]

-

Primary Endpoint: Treatment success, defined as a one-grade or greater reduction in rash severity, or an improvement in at least five skin-specific quality-of-life criteria.[12]

Experimental Workflow Diagram

Results: Treatment success was significantly higher in patients who received either concentration of this compound compared to placebo.[12]

| Treatment Arm | Number of Patients | Treatment Success Rate |

| This compound 0.1% | 39 | 69% (27 of 39) |

| This compound 0.03% | 40 | 47.5% (19 of 40) |

| Placebo | 39 | 33% (13 of 39) |

| Data sourced from AACR Annual Meeting 2025 presentations.[9][12][16][18] |

Patients treated with this compound also reported better quality of life and had lower rates of interruption of their anti-cancer therapy.[12][19] The treatment was safe and well-tolerated, with fewer adverse events reported in the this compound arms compared to the placebo group.[16]

Phase 1/2 Trial in Radiation-Induced Dermatitis (NCT04261387)

This compound is also being investigated for the treatment of radiation-induced dermatitis (RD) in breast cancer patients.[3][20]

Experimental Protocol: Phase 1/2 Clinical Trial (Part 2) [3]

-

Patient Population: 20 patients with breast cancer who experienced grade 2 RD following completion of fractionated radiation therapy.

-

Study Design: Randomized (1:1), double-blind, placebo-controlled.

-

Treatment Arms:

-

This compound gel

-

Placebo gel

-

-

Treatment Duration: Topical application once daily for 28 days, with a 2-month follow-up.

-

Primary Endpoint: Change in RD severity based on the Dermatology Life Quality Index (QoL) at 14 days.

-

Secondary Endpoint: Incidence of treatment-emergent adverse events.

Topline data from this study were expected in the third quarter of 2022.[3]

Conclusion and Future Directions

This compound represents a novel and targeted approach to managing the dermatological side effects of common cancer treatments. By leveraging the paradoxical activation of the MAPK pathway, this topical B-Raf inhibitor has demonstrated significant efficacy in reducing EGFR inhibitor-induced acneiform rash in a robust Phase 2 clinical trial, with a favorable safety profile.[12][16] These findings offer the potential to improve quality of life and treatment adherence for a large population of cancer patients.[9][15]

A Phase 3 clinical trial is being planned to further validate the effectiveness of this compound for this indication.[12] The ongoing investigation into its utility for radiation-induced dermatitis highlights the potential for broader applications in managing other kinase pathway-related dermatological toxicities in oncology.[12] The development of this compound is a significant step forward in supportive cancer care, with the potential to become the first approved therapy for these common and debilitating side effects.[2][9]

References

- 1. Lutris Pharma Phase 1 Results of this compound for Skin Toxicities Associated with Treatment of Colorectal Cancer Patients with EGFR Inhibitors Published in Cancer Discovery [prnewswire.com]

- 2. Novel BRAF-inhibitor cream ameliorates rash from EGFR inhibitors | MDedge [ma1.mdedge.com]

- 3. targetedonc.com [targetedonc.com]

- 4. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action - Lutris Pharma [lutris-pharma.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Side effect of cancer treatment can be safely reduced with topical cream - ecancer [ecancer.org]

- 9. curetoday.com [curetoday.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. uclahealth.org [uclahealth.org]

- 12. AACR: Topical gel relieves painful skin rash side effect caused by targeted therapy for colorectal cancer | MD Anderson Cancer Center [mdanderson.org]

- 13. A Study of this compound in Patients With Metastatic Colorectal Cancer With EGFR Inhibitor Induced Acneiform Lesions [clin.larvol.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. contractpharma.com [contractpharma.com]

- 16. Lutris Pharma Presents New Data from Its Completed Clinical Trial of this compound Gel Demonstrating Efficacy in Treating Acneiform Rash Associated with Use of Anti-EGFR Cancer Therapies at AACR Annual Meeting 2025 [prnewswire.com]

- 17. Acneiform lesion gel study enrolling cetuximab and panitumumab patients | Colorectal Cancer Alliance [colorectalcancer.org]

- 18. pharmacytimes.com [pharmacytimes.com]

- 19. Lutris Pharma Presents Additional Positive Data from Its Phase 2 Trial of this compound Gel Demonstrating Significant Efficacy in Treating Acneiform Rash Associated with Use of Anti-EGFR Cancer Therapies at the ESMO Gastrointestinal Cancers Congress 2025 [prnewswire.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of LUT014 in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of LUT014, a novel topical B-Raf inhibitor, with a specific focus on its effects on human keratinocytes. The data presented herein elucidates the mechanism of action and therapeutic potential of this compound in mitigating dermatological toxicities associated with cancer therapies.

Core Concept: The Paradoxical Activation of the MAPK Pathway

This compound is a small-molecule inhibitor of the serine/threonine-protein kinase B-Raf.[1] In cells with wild-type B-Raf, such as keratinocytes, this compound paradoxically activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This mechanism is harnessed to counteract the on-target skin toxicities induced by Epidermal Growth Factor Receptor (EGFR) inhibitors, which suppress MAPK signaling in the skin, leading to decreased keratinocyte proliferation, differentiation, and migration.[1] By locally reactivating this pathway, this compound aims to restore normal epidermal homeostasis. Additionally, this proliferative stimulus is being explored to accelerate the repopulation of epidermal keratinocytes in the context of radiation-induced dermatitis.[2][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro studies of this compound on human epidermal keratinocytes (HEKa) and its kinase activity profile.

Table 1: Kinase Inhibitory Activity of this compound vs. Vemurafenib [1]

| Kinase | IC₅₀ (μmol/L) - this compound | IC₅₀ (μmol/L) - Vemurafenib | Relative Potency (this compound vs. Vemurafenib) |

| Mutated B-Raf (V600E) | 0.013 | 0.04 | ~3-fold higher |

| Wild-Type B-Raf | Data Not Available | Data Not Available | ~4-fold lower |

Table 2: Effect of this compound on MAPK Pathway Activation in Human Epidermal Keratinocytes (HEKa) [1]

| Treatment Condition | Outcome Measure | Result |

| Human Keratinocyte Growth Supplement (HKGS) | pERK Levels | Increased |

| Vemurafenib | pERK Levels | Increased (similar to HKGS) |

| This compound | pERK Levels | Increased (higher than Vemurafenib) |

| HKGS + Erlotinib (EGFR inhibitor) | pERK Levels | Partially inhibited |

| HKGS + Cetuximab (EGFR inhibitor) | pERK Levels | Partially inhibited |

| HKGS + Erlotinib + This compound | pERK Levels | Inhibition abrogated (restored to levels comparable with HKGS alone) |

| HKGS + Cetuximab + This compound | pERK Levels | Inhibition abrogated (restored to levels comparable with HKGS alone) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental design used in its preclinical evaluation.

References

The Paradoxical Proliferation of Epithelial Cells Induced by LUT014: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUT014, a novel topical B-Raf inhibitor, leverages a paradoxical mechanism to induce epithelial cell proliferation, offering a therapeutic strategy to mitigate the dermatological side effects of cancer therapies such as EGFR inhibitors and radiation. While EGFR inhibitors effectively shrink tumors by downregulating the MAPK signaling pathway, they concurrently inhibit proliferation in normal epithelial tissues, leading to adverse events like acneiform lesions. Similarly, radiation therapy damages basal keratinocytes, impairing the skin's barrier function. This compound counteracts these effects by paradoxically activating the MAPK pathway in wild-type B-Raf epithelial cells, promoting their proliferation and restoring tissue integrity. This guide provides an in-depth analysis of the preclinical and clinical data supporting this compound's effect on epithelial cell proliferation, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Introduction

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, proliferation, and differentiation in epithelial tissues[1][2][3]. In many cancers, this pathway is over-activated, driving tumor progression[1][2][3][4]. Consequently, EGFR inhibitors are a cornerstone of modern oncology. However, their systemic inhibition of the MAPK pathway also affects healthy epithelial cells, leading to dose-limiting dermatological toxicities in a majority of patients[1][2].

This compound emerges as a targeted solution to this clinical challenge. As a B-Raf inhibitor, it paradoxically activates the MAPK pathway in non-mutated (wild-type) B-Raf cells, such as those in the epidermis[1][2][4]. This targeted, localized proliferation of epithelial cells offers a mechanism to ameliorate the side effects of anti-cancer treatments without compromising their therapeutic efficacy.

Mechanism of Action: The Paradoxical Activation of the MAPK Pathway

In cells with wild-type BRAF, B-Raf inhibitors like this compound can lead to the paradoxical activation of the MAPK signaling cascade. This phenomenon is central to this compound's therapeutic effect on epithelial cells. The binding of this compound to one B-Raf monomer in a dimer can induce a conformational change that promotes the dimerization and activation of another RAF isoform (e.g., C-Raf), ultimately leading to the phosphorylation and activation of MEK and ERK. This downstream signaling cascade promotes cell proliferation and survival.

In the context of EGFR inhibitor therapy, where the MAPK pathway is suppressed, topical application of this compound locally reactivates this pathway in the skin, stimulating keratinocyte proliferation and mitigating the acneiform rash[5]. A similar principle applies to radiation-induced dermatitis, where this compound-driven proliferation of basal keratinocytes can accelerate the repopulation of the epidermis and restore the skin barrier[1].

References

- 1. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor TherapyTopical BRAF Inhibitor for Anti-EGFR Toxicities [escholarship.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

Unraveling the Molecular Targets of LUT014 in Dermatology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUT014 is an investigational, topically applied, small-molecule inhibitor of the serine/threonine-protein kinase BRAF. In the context of dermatology, it is being developed to manage and treat the cutaneous toxicities associated with anti-EGFR (Epidermal Growth Factor Receptor) cancer therapies and radiation-induced dermatitis. The primary mechanism of action of this compound in dermatological applications is not to inhibit, but to paradoxically activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in BRAF wild-type keratinocytes. This guide provides an in-depth overview of the molecular targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Molecular Target: BRAF Kinase

The principal molecular target of this compound is the BRAF kinase, a key component of the MAPK/ERK signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the MAPK pathway, driving tumor growth. Consequently, BRAF inhibitors have been developed as effective anti-cancer agents for BRAF-mutated tumors.

However, in cells with wild-type (non-mutated) BRAF, these inhibitors can have a "paradoxical" effect. Instead of inhibiting the pathway, they can lead to its activation. This compound leverages this phenomenon to treat dermatological conditions that arise from the inhibition of the MAPK pathway in the skin.

The Paradoxical Activation of the MAPK Pathway

Anti-EGFR therapies, widely used in cancer treatment, function by blocking the EGFR signaling pathway. In the skin, this blockade leads to a shutdown of the downstream MAPK pathway in keratinocytes, resulting in side effects like acneiform rash. Similarly, radiation therapy can disrupt normal keratinocyte proliferation.

This compound, when applied topically, acts on these BRAF wild-type skin cells. By binding to BRAF, it induces a conformational change that promotes the dimerization of RAF kinases (BRAF/CRAF), leading to the transactivation of CRAF and subsequent phosphorylation and activation of MEK and ERK, the downstream components of the MAPK cascade. This localized reactivation of the MAPK pathway in the skin helps to restore normal keratinocyte function and alleviate the dermatological side effects of cancer therapies, without interfering with the systemic anti-tumor effects of the primary treatment.

Quantitative Data Summary

The efficacy of this compound in treating dermatological conditions has been evaluated in several clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound Gel in Treating EGFR Inhibitor-Induced Acneiform Rash (Phase 2 Clinical Trial - NCT04759664)

| Treatment Group | Number of Patients | Treatment Success Rate (ITT Analysis) |

| This compound Gel 0.1% | 39 | 69.2% |

| This compound Gel 0.03% | 40 | 48.7% |

| Placebo Gel | 39 | 33.3% |

*Treatment success was defined as an improvement of at least one grade in the Common Terminology Criteria for Adverse Events (CTCAE) score or an improvement of at least 5 points in the skin-specific Functional Assessment of Cancer Therapy (FACT)-EGFRI-18 health-related quality of life (HRQoL) assessment.[1]

Table 2: Efficacy of this compound in Treating Radiation-Induced Dermatitis (Phase 1/2 Clinical Trial - NCT04261387)

| Treatment Group | Number of Patients | Treatment Success Rate (Day 14) | Complete Recovery (Day 28) |

| This compound Gel | 8 | 100% | 50% |

| Placebo Gel | 11 | 73% | 36% |

*Treatment success was defined as a 5-point reduction in the Dermatology Life Quality Index (DLQI) score.[2]

Table 3: In Vitro Potency of this compound

| Kinase | IC50 (μmol/L) |

| Mutated BRAF (V600E) | 0.013 |

| Wild-type BRAF | Not specified, but noted to be ~4-fold lower potency than vemurafenib |

*Data from a comparative study with vemurafenib.[3]

Experimental Protocols

Western Blot Analysis of Phospho-ERK (pERK) Activation in Keratinocytes

This protocol is designed to qualitatively and quantitatively assess the paradoxical activation of the MAPK pathway in keratinocytes treated with this compound by measuring the levels of phosphorylated ERK.

Materials:

-

Human Epidermal Keratinocytes (HEKa)

-

Keratinocyte growth medium

-

This compound (solubilized in DMSO)

-

EGFR inhibitor (e.g., erlotinib or cetuximab)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture HEKa cells to 70-80% confluency.

-

Starve cells in basal medium for 4-6 hours prior to treatment.

-

Treat cells with this compound at various concentrations, with or without pre-treatment with an EGFR inhibitor, for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK antibody as a loading control.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the pERK signal to the total ERK signal.

-

In Vitro BRAF Kinase Assay

This assay measures the direct effect of this compound on the kinase activity of both wild-type and mutant BRAF.

Materials:

-

Recombinant human BRAF (wild-type and V600E mutant)

-

Kinase buffer

-

ATP

-

BRAF substrate (e.g., recombinant MEK1)

-

This compound at various concentrations

-

96-well plates

-

Kinase-Glo® Max reagent

-

Luminometer

Procedure:

-

Assay Preparation:

-

Prepare a master mix containing kinase buffer, ATP, and the BRAF substrate.

-

Add the master mix to the wells of a 96-well plate.

-

-

Inhibitor Addition:

-

Add serial dilutions of this compound or a vehicle control to the wells.

-

-

Enzyme Addition:

-

Dilute the recombinant BRAF enzyme (wild-type or mutant) in kinase buffer.

-

Initiate the kinase reaction by adding the diluted enzyme to each well.

-

-

Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

Detection:

-

Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

-

Incubate at room temperature for 15 minutes.

-

-

Data Analysis:

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a novel therapeutic approach in dermatology, specifically in the management of on-target skin toxicities from cancer therapies. Its mechanism of action, centered on the paradoxical activation of the MAPK pathway via its molecular target BRAF, is a prime example of repurposing a pharmacological effect for a new therapeutic benefit. The quantitative data from clinical trials demonstrate its potential to significantly improve the quality of life for patients undergoing cancer treatment. The experimental protocols provided herein offer a framework for researchers to further investigate the molecular underpinnings of this compound and similar compounds. The continued development and potential approval of this compound could provide a much-needed solution for the management of debilitating dermatological side effects in oncology.

References

The Pharmacology and Toxicology of Topical LUT014: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LUT014 is a novel, topically applied B-Raf (BRAF) inhibitor developed to mitigate the dermatological side effects associated with epidermal growth factor receptor (EGFR) inhibitor therapies and radiation-induced dermatitis. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing key preclinical and clinical findings. This compound's mechanism of action is rooted in the paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway in wild-type BRAF cells, thereby counteracting the inhibitory effects of EGFR inhibitors on skin keratinocytes. Clinical studies have demonstrated that topical this compound is well-tolerated with minimal systemic absorption and shows promise in reducing the severity of acneiform lesions and radiation dermatitis, potentially improving patient quality of life and adherence to primary cancer treatments.

Introduction

Treatment with EGFR inhibitors is a cornerstone of therapy for various malignancies, including colorectal cancer. However, a significant majority of patients, estimated to be between 75% and 90%, experience dermatological adverse events, most commonly an acneiform rash.[1][2] This can lead to a diminished quality of life and, in some cases, necessitate dose reduction or discontinuation of the life-extending cancer therapy.[1][2] Similarly, radiation therapy, a common modality for breast cancer treatment, frequently causes radiation-induced dermatitis.

This compound is a first-in-class, small-molecule BRAF inhibitor designed for topical administration to address these on-target skin toxicities.[3] By harnessing the paradoxical activation of the MAPK pathway in normal, non-mutated skin cells, this compound aims to restore cutaneous homeostasis without interfering with the systemic anti-tumor effects of EGFR inhibitors or other cancer therapies.[2][4]

Pharmacology

Mechanism of Action

The primary mechanism of action of this compound is the paradoxical activation of the MAPK signaling pathway in epithelial cells with wild-type BRAF.[2][4] In normal skin cells, EGFR signaling is crucial for keratinocyte proliferation and survival. EGFR inhibitors block this pathway, leading to the development of skin toxicities.[4]

BRAF is a key component of the MAPK cascade (RAS-RAF-MEK-ERK). While BRAF inhibitors are designed to block the activity of mutated BRAF in cancer cells, they have an opposite, activating effect in cells with wild-type BRAF.[2][4] this compound, when applied topically, is believed to induce a localized paradoxical activation of the MAPK pathway in the skin's epithelial cells. This, in turn, is expected to override the inhibitory effects of systemic EGFR inhibitors, restoring downstream signaling and promoting the proliferation and survival of keratinocytes.[4] This targeted action is designed to ameliorate the acneiform rash associated with EGFR inhibitor therapy.[4]

A similar mechanism is proposed for its use in radiation-induced dermatitis, where stimulating the proliferation of basal keratinocytes can help repopulate the epidermis and restore the skin barrier.[4]

In Vitro Pharmacology

In vitro studies have demonstrated this compound's potency as a BRAF inhibitor and its ability to induce paradoxical MAPK activation.

Table 1: In Vitro BRAF Inhibition by this compound

| Parameter | This compound | Vemurafenib (Reference) |

| BRAF V600E IC50 | 0.013 µmol/L | 0.04 µmol/L |

| Relative Potency on Mutated BRAF | ~3-fold higher than vemurafenib | - |

| Relative Potency on Wild-Type BRAF | ~4-fold lower than vemurafenib | - |

Data sourced from in vitro kinase assays.[4]

In cell-based assays, this compound has been shown to reverse the MAPK pathway inhibition caused by EGFR inhibitors. In primary human epidermal keratinocytes (HEKa), this compound treatment led to an increase in phosphorylated ERK (pERK), indicative of MAPK pathway activation.[4] Furthermore, in MIA-PaCa-2 cells, this compound demonstrated a concentration-dependent effect on cell proliferation, with peak proliferation observed at 0.041 µmol/L.[4]

Pharmacokinetics

Clinical pharmacokinetic data from a Phase 1 study in patients with metastatic colorectal cancer treated with topical this compound showed minimal systemic absorption.[4]

Table 2: Systemic Exposure of Topical this compound in Humans

| Parameter | Finding |

| Plasma Concentration | In the pg/mL range |

| Comparison to Systemic BRAF Inhibitors | 3 to 4 orders of magnitude lower than effective systemic concentrations |

Data from a Phase 1 clinical trial with topical administration.[4]

These findings suggest that topical application of this compound results in negligible systemic exposure, minimizing the risk of systemic side effects and potential interactions with co-administered anti-cancer therapies.[4]

Toxicology

Preclinical Toxicology

Detailed, quantitative preclinical toxicology data for this compound are not publicly available at this time.

Clinical Safety and Tolerability

In clinical trials, topical this compound has been generally well-tolerated, with no dose-limiting toxicities reported in a Phase 1 dose-escalation study.[1][5][6]

Table 3: Summary of Clinical Safety Findings for Topical this compound

| Study Phase | Patient Population | Key Safety Findings |

| Phase 1 | Metastatic colorectal cancer patients with EGFR inhibitor-induced acneiform rash | Well-tolerated at doses of 0.3, 1, and 2.5 mg/g; No dose-limiting toxicities.[1][5] |

| Phase 1/2 | Breast cancer patients with radiation-induced dermatitis | No substantial toxicity reported; no serious adverse events.[7] |

| Phase 2 | Metastatic colorectal cancer patients with EGFR inhibitor-induced acneiform rash | The most common adverse events were grade 1 itchiness, burning sensation, skin redness, and stinging at the application site. These were also observed in the placebo group.[8] |

The reported adverse events are consistent with the local application of a topical agent to inflamed skin and are generally mild in nature.[8]

Clinical Efficacy

EGFR Inhibitor-Induced Acneiform Lesions

A Phase 1 study in ten metastatic colorectal cancer patients with grade 1 or 2 acneiform rash from EGFR inhibitors demonstrated initial efficacy. The rash improved in all patients who started with a grade 2 rash in the low and intermediate dose cohorts.[1]

A subsequent Phase 2, double-blind, placebo-controlled, randomized study enrolled 118 patients. The results showed a statistically significant improvement in rash severity for patients using this compound gel compared to placebo.[9]

Table 4: Phase 2 Clinical Efficacy of this compound for Acneiform Rash

| Treatment Arm | Success Rate | p-value (vs. Placebo) |

| This compound 0.1% | 69.2% | Not specified |

| Placebo | 33.3% | - |

Success was defined as a one-level improvement in rash severity or enhanced quality-of-life scores.[2]

Radiation-Induced Dermatitis

In a Phase 1/2 study involving breast cancer patients with radiation-induced dermatitis, topical this compound was also found to be potentially efficacious.[7]

Experimental Protocols

In Vitro BRAF Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutated BRAF V600E and compare it to the reference inhibitor, vemurafenib.

Methodology:

-

Substrate and Kinase Preparation: MEK1 (K97R) was used as the substrate at a concentration of 75.88 µM. Wild-type BRAF (5.56 µM) or BRAF V600E (4.02 µM) was added to the diluted substrate.

-

Compound Addition: Test compounds (this compound or vemurafenib) were added to the kinase/substrate mixture using acoustic sound waves (Echo 550).

-

Incubation: The mixture was incubated for 20 minutes.

-

Reaction Initiation: 33P-ATP was added to initiate the kinase reaction, which proceeded for 120 minutes at room temperature.

-

Reaction Termination and Washing: The reaction mixtures were spotted onto P81 ion exchange paper to stop the reaction. The filters were then washed four times in 0.75% phosphoric acid.

-

Measurement: The remaining radioactive phosphorylated substrate on the filter paper was measured using a radioisotope-based filter binding assay.

-

Data Analysis: Kinase activity was expressed as the percentage of remaining activity compared to a DMSO vehicle control. IC50 values were calculated using Prism4 Software.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: EGFR signaling pathway and points of intervention.

Caption: Preclinical to clinical experimental workflow for this compound.

Conclusion

Topical this compound represents a targeted approach to managing the dermatological side effects of EGFR inhibitors and radiation therapy. Its pharmacological action, centered on the paradoxical activation of the MAPK pathway in the skin, has been substantiated by in vitro studies. Clinical trials have provided evidence of its favorable safety profile, with minimal systemic absorption and good local tolerability. The efficacy data from Phase 1 and 2 studies are encouraging, suggesting that this compound can significantly reduce the severity of acneiform rash, thereby potentially enabling patients to remain on their primary cancer treatments without dose interruptions. Further clinical development, including Phase 3 trials, will be crucial in fully establishing the role of this compound in supportive cancer care.

References

- 1. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel BRAF-Inhibitor Cream Ameliorates Rash From EGFR Inhibitors [medscape.com]

- 3. Lutris Pharma Phase 1 Results of this compound for Skin Toxicities Associated with Treatment of Colorectal Cancer Patients with EGFR Inhibitors Published in Cancer Discovery [prnewswire.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

LUT014 and its Role in Skin Barrier Restoration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUT014 is a novel, topically administered B-Raf inhibitor being developed to mitigate the dermatological side effects associated with cancer therapies, particularly epidermal growth factor receptor (EGFR) inhibitors and radiation therapy.[1][2] These cancer treatments can disrupt the normal function of the skin barrier, leading to debilitating conditions such as acneiform rash and radiation dermatitis.[1][3] this compound's mechanism of action is unique; it leverages the "paradoxical" activation of the mitogen-activated protein kinase (MAPK) pathway in normal, non-cancerous skin cells to restore homeostasis and promote skin barrier restoration.[1][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action: Paradoxical MAPK Pathway Activation

In many cancers, the EGFR signaling pathway is overactive, promoting tumor growth. EGFR inhibitors effectively block this pathway in cancer cells, leading to tumor shrinkage.[1] However, in healthy skin cells, EGFR signaling is crucial for normal proliferation and differentiation of keratinocytes.[1][5] Inhibition of this pathway by cancer therapies disrupts skin barrier function, resulting in adverse dermatological effects.[1][3]

This compound, a B-Raf inhibitor, addresses this by paradoxically activating the MAPK pathway in skin cells (which have wild-type BRAF).[1][4] While B-Raf inhibitors block the MAPK pathway in cancer cells with BRAF mutations, in wild-type cells, they can lead to the dimerization of RAF proteins and subsequent activation of the downstream pathway.[6] This localized, topical application of this compound aims to restore the necessary signaling for healthy skin cell function without interfering with the systemic anti-cancer effects of EGFR inhibitors.[7][8]

Preclinical Data

In Vitro Studies in Human Keratinocytes

Preclinical studies using primary adult human epidermal keratinocytes (HEKa) have demonstrated this compound's ability to reverse the inhibitory effects of EGFR inhibitors on the MAPK pathway.[9]

Experimental Protocol: Western Blot Analysis of pERK in HEKa cells [9]

-

Cell Culture: Primary adult human epidermal keratinocytes (HEKa) are cultured under standard conditions.

-

Treatment:

-

Cells are treated with a human keratinocyte growth supplement (HKGS) to stimulate the MAPK pathway.

-

To assess the inhibitory effect of EGFR inhibitors, cells are co-treated with HKGS and either erlotinib or cetuximab.

-

To evaluate the restorative effect of this compound, cells are treated with HKGS, an EGFR inhibitor (erlotinib or cetuximab), and this compound.

-

Control groups include vehicle control (DMSO) and treatment with this compound or vemurafenib alone.

-

-

Incubation: Cells are exposed to the treatments for a specified period, for example, 2 hours.[4]

-

Protein Extraction: After incubation, cell lysates are prepared to extract total protein.

-

Western Blotting:

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK2.

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

-

Analysis: The intensity of the pERK bands is normalized to the total ERK2 bands to determine the level of MAPK pathway activation.

Results Summary: These experiments showed that while EGFR inhibitors decreased pERK levels, the addition of this compound restored pERK to levels comparable to the positive control.[9]

Clinical Development

This compound has undergone Phase I and Phase II clinical trials for the treatment of acneiform rash induced by EGFR inhibitors in patients with metastatic colorectal cancer and for radiation-induced dermatitis in breast cancer patients.[2][9][10]

Phase I Clinical Trial (NCT03876106)

This first-in-human study evaluated the safety and preliminary efficacy of topical this compound in ten patients with metastatic colorectal cancer who developed acneiform rash while on cetuximab or panitumumab therapy.[2][9]

Key Findings:

-

This compound was well-tolerated with no dose-limiting toxicities.[2][9]

-

Improvement in acneiform rash was observed in 6 patients who started with grade 2 rash.[2][9]

-

There was no evidence of systemic absorption of this compound.[11]

Phase II Clinical Trial (NCT04759664)

A randomized, double-blind, placebo-controlled study enrolled 118 patients with colorectal cancer who had developed moderate to severe acneiform rash while receiving anti-EGFR therapy.[7][12]

Experimental Protocol: Phase II Clinical Trial Workflow

Quantitative Data from Clinical Trials

| Study Phase | Indication | Treatment Groups | Key Efficacy Endpoints | Results | Adverse Events |

| Phase I | EGFRi-induced acneiform rash | 3 dose cohorts (0.3, 1.0, 2.5 mg/g) | Improvement in rash grade | 6 of 10 patients with grade 2 rash showed improvement.[2][9] | No dose-limiting toxicities.[2][9] |

| Phase II | EGFRi-induced acneiform rash | This compound (low dose), this compound (high dose), Placebo | Treatment success (improvement in CTCAE grade or FACT-EGFRI-18 score) | High-dose: ~70% success.[7] Low-dose: ~48% success.[7] Placebo: ~33% success.[7] | Mild, transient skin burning and pruritus.[2] |

| Phase I/II | Radiation-induced dermatitis | This compound, Placebo | Complete resolution of dermatitis | 75% of patients in the treatment arm experienced complete resolution.[13] | Mild adverse drug reactions in 3 patients.[13] |

Conclusion

This compound represents a targeted approach to managing the dermatological toxicities of cancer therapies. By leveraging the paradoxical activation of the MAPK pathway, it offers a mechanism-based solution to restore skin barrier function. The promising results from clinical trials suggest that this compound could significantly improve the quality of life for cancer patients and potentially enhance their adherence to life-extending treatments. Further research and larger clinical trials will continue to elucidate the full potential of this novel therapeutic agent.

References

- 1. Mechanism of Action - Lutris Pharma [lutris-pharma.com]

- 2. onclive.com [onclive.com]

- 3. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uclahealth.org [uclahealth.org]

- 8. AACR: Topical gel relieves painful skin rash side effect caused by targeted therapy for colorectal cancer | MD Anderson Cancer Center [mdanderson.org]

- 9. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

initial in-vitro research on LUT014

An In-Depth Technical Guide to the Initial In-Vitro Research of LUT014

Introduction

This compound is a novel, topically applied small-molecule inhibitor of the serine/threonine-protein kinase BRAF.[1] It is being developed to mitigate the dermatological side effects, such as acneiform rash, caused by epidermal growth factor receptor (EGFR) inhibitor therapies used in oncology.[2][3] The mechanism of action for these skin toxicities stems from the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway in normal epithelial tissues like the skin.[4]

This compound's therapeutic strategy is based on the "paradoxical activation" of the MAPK pathway.[5][6] While BRAF inhibitors block the MAPK pathway in cells with mutated BRAF (as found in some cancers), they paradoxically activate the pathway in cells with wild-type (non-mutated) BRAF, such as keratinocytes.[5][7] By locally reactivating this crucial signaling pathway in the skin, this compound aims to reverse the on-target inhibitory effects of anti-EGFR cancer therapies, thereby reducing skin toxicity without compromising the systemic anti-tumor efficacy.[4][8]

Core Signaling Pathway and Mechanism of Action

Anti-EGFR therapies block signaling at the cell surface, inhibiting the entire downstream MAPK pathway. This is beneficial in the tumor but detrimental to skin cells, leading to side effects. This compound acts downstream on BRAF, and in wild-type cells, it paradoxically reactivates the pathway from that point, restoring signals for normal cell proliferation and differentiation.

In-Vitro Experimental Data and Protocols

Initial in-vitro studies were designed to characterize the kinase inhibitory profile of this compound and to validate its ability to paradoxically activate the MAPK pathway, thereby reversing the effects of EGFR inhibition.

Kinase Inhibition Profile

Objective: To determine the potency and selectivity of this compound against BRAF kinase and a panel of other human kinases.

A standard in-vitro kinase inhibition profiling study was conducted.[1]

-

Enzyme Source: Recombinant human kinases were used.

-

Compound Preparation: this compound and the reference compound, vemurafenib, were prepared in appropriate solvents (e.g., DMSO) and serially diluted to achieve a range of test concentrations.

-

Assay Reaction: The kinase reaction was initiated by adding a substrate (e.g., a generic peptide) and ATP to the wells of a microplate containing the specific kinase and the test compound.

-

Incubation: The reaction was allowed to proceed for a predetermined time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate was quantified. The 50% inhibition concentration (IC50) was then calculated, representing the concentration of the inhibitor required to reduce the kinase activity by half.

-

Selectivity Screening: To assess specificity, this compound was tested at two concentrations (0.01 μmol/L and 1 μmol/L) against a panel of 59 other human recombinant kinases.[1]

| Kinase Target | Compound | IC50 (μmol/L) | Relative Potency |

| Mutated BRAF (V600E) | This compound | 0.013 | ~3x higher than Vemurafenib |

| Vemurafenib | 0.04 | Reference | |

| Wild-Type BRAF | This compound | - | ~4x lower than Vemurafenib |

| Vemurafenib | - | Reference | |

| Data sourced from in-vitro kinase inhibition studies.[1] |

At a concentration of 1 μmol/L, this compound showed some loss of specificity, with significant inhibitory effects (>30% inhibition) on Abl, CRAF, EphA5, EphB4, Lyn, and SAPK2a.[1] However, at 0.01 μmol/L, a concentration that effectively blocks mutated BRAF, it had no significant effect on other tested kinases.[1]

Cell-Based Proliferation and Pathway Activation

Objective: To demonstrate that this compound can induce paradoxical MAPK activation in wild-type BRAF cells and stimulate cell proliferation, particularly at concentrations that overcome EGFR inhibitor-induced growth arrest.

-

Cell Line: MIA-PaCa-2, a human pancreatic cancer cell line with wild-type BRAF, was used.[1][9]

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium was replaced with a medium containing various concentrations of this compound.

-

Incubation: Cells were incubated for 72 hours.[1]

-

Quantification: Cell proliferation was measured using a standard method such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo®). The assay measures metabolic activity, which is proportional to the number of viable cells.

-

Data Analysis: Results were plotted as cell proliferation versus this compound concentration to identify the dose-response relationship.

The proliferation assay on MIA-PaCa-2 cells demonstrated a distinct bell-shaped dose-response curve, characteristic of paradoxical BRAF activation.[1]

| Cell Line | This compound Concentration | Observed Effect |

| MIA-PaCa-2 | Increasing up to 0.041 μmol/L | Concentration-dependent increase in proliferation |

| 0.041 μmol/L | Peak proliferation | |

| > 0.041 μmol/L | Concentration-dependent decrease in proliferation, leading to growth arrest at the highest concentrations | |

| Data sourced from a 72-hour proliferation assay.[1] |

-

Cell Line: Primary adult human epidermal keratinocytes (HEKa) were used.[1]

-

Cell Culture and Treatment: HEKa cells were cultured and then treated with this compound, vemurafenib (as a positive control for paradoxical activation), and growth supplements to stimulate the MAPK pathway.

-

Protein Extraction: After treatment, cells were lysed to extract total cellular proteins.

-

Quantification: Protein concentration was determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for phosphorylated ERK (pERK). A primary antibody for total ERK was used on a separate blot or after stripping the first antibody to serve as a loading control.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) was used, followed by the addition of a chemiluminescent substrate to visualize the protein bands. The intensity of the bands corresponds to the amount of pERK and total ERK.

The results from this assay showed that this compound treatment led to a higher increase in pERK levels in HEKa cells compared to the known paradoxical activator, vemurafenib, confirming its mechanism of action in the target skin cells.[1]

References

- 1. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. curetoday.com [curetoday.com]

- 3. uclahealth.org [uclahealth.org]

- 4. Mechanism of Action - Lutris Pharma [lutris-pharma.com]

- 5. biospace.com [biospace.com]

- 6. Lutris Pharma Presents New Data from Its Completed Clinical Trial of this compound Gel Demonstrating Efficacy in Treating Acneiform Rash Associated with Use of Anti-EGFR Cancer Therapies at AACR Annual Meeting 2025 [prnewswire.com]

- 7. Lutris Pharma Presents Additional Positive Data from Its Phase 2 Trial of this compound Gel Demonstrating Significant Efficacy in Treating Acneiform Rash Associated with Use of Anti-EGFR Cancer Therapies at the ESMO Gastrointestinal Cancers Congress 2025 [prnewswire.com]

- 8. Oncodermatology News: Topical BRAF Inhibitor Gel May Relieve Anti-EGFR Therapy-related Skin Rash - The Dermatology Digest [thedermdigest.com]

- 9. A topical BRAF inhibitor (LUT-014) for treatment of radiodermatitis among women with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LUT014 Gel in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUT014 is a novel, topically applied B-Raf inhibitor developed by Lutris Pharma. It is currently under investigation in clinical trials for the mitigation of dermatological adverse events associated with certain cancer therapies. Specifically, this compound aims to treat acneiform lesions induced by Epidermal Growth Factor Receptor (EGFR) inhibitors and radiation-induced dermatitis.[1][2] The mechanism of action of this compound is based on the "paradoxical effect" of B-Raf inhibitors on wild-type epithelial cells, where it activates the Mitogen-Activated Protein Kinase (MAPK) pathway to promote normal cell proliferation and repair, counteracting the inhibitory effects of cancer treatments on the skin.[1][3]

These application notes provide a comprehensive overview of the this compound gel formulation, summaries of clinical trial data, and detailed protocols for key experiments relevant to its development and evaluation.

This compound Gel Formulation

This compound is formulated as a topical, alcohol-based gel for direct application to affected skin areas.[4] While the exact proprietary formulation is not publicly disclosed, a typical topical gel formulation for clinical trials would consist of the active pharmaceutical ingredient (API), a gelling agent, solvents, and potentially other excipients to ensure stability, appropriate viscosity, and skin penetration.

Table 1: Potential Components of a Topical Gel Formulation for Clinical Trials

| Component Category | Example Excipients | Function |

| Active Pharmaceutical Ingredient (API) | This compound | B-Raf inhibitor with paradoxical MAPK pathway activation effect. |

| Gelling Agent | Hydroxyethyl cellulose, Carbomers (e.g., Carbopol), Poloxamers | To provide the semi-solid consistency of the gel.[1][5] |

| Solvent/Co-solvent | Ethanol, Propylene glycol, Water | To dissolve the API and other excipients.[1][6] |

| Penetration Enhancer | Propylene glycol, Oleic acid | To facilitate the delivery of the API through the stratum corneum.[6] |

| Preservative | Parabens, Sorbic acid | To prevent microbial contamination.[5] |

| Humectant | Glycerol, Propylene glycol | To prevent the gel from drying out.[1] |

| pH Adjuster | Triethanolamine, Sodium hydroxide | To maintain the desired pH for skin compatibility and API stability. |

A placebo gel used in double-blind clinical trials would be formulated to match the appearance, texture, and smell of the active this compound gel but without the API.[7] This typically involves using the same base excipients as the active formulation.[7][8]

Clinical Trial Data Summary

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of EGFR inhibitor-induced acneiform rash and radiation-induced dermatitis.

EGFR Inhibitor-Induced Acneiform Rash

Table 2: Summary of Phase 1 Clinical Trial of this compound for EGFRi-Induced Acneiform Rash

| Parameter | Details | Reference |

| Study Design | Open-label, dose-escalation | [2] |

| Patient Population | 10 patients with metastatic colorectal cancer with grade 1 or 2 acneiform rash from cetuximab or panitumumab. | |

| Dose Cohorts | 0.3, 1, and 2.5 mg/g | |

| Treatment Duration | 28 days | |

| Key Findings | This compound was well-tolerated with no dose-limiting toxicities. The acneiform rash improved in all patients who started with a grade 2 rash. | |

| Systemic Exposure | Negligible absorption and minimal systemic exposure. |

Table 3: Summary of Phase 2 Clinical Trial of this compound for EGFRi-Induced Acneiform Rash

| Parameter | Details | Reference |

| Study Design | Randomized, double-blind, placebo-controlled | [9] |

| Patient Population | 118 patients with metastatic colorectal cancer with grade 2 or non-infected grade 3 acneiform lesions from cetuximab or panitumumab. | [9] |

| Treatment Arms | This compound gel 0.03%, this compound gel 0.1%, Placebo gel | [9] |

| Treatment Duration | 28 days | [9] |

| Primary Endpoint | Treatment success (≥1-grade improvement in rash severity or ≥5-point improvement in FACT-EGFRI-18 score). | [9] |

| Treatment Success Rate (ITT) | 56% (0.03% this compound), 74% (0.1% this compound), 28% (Placebo) | |

| Treatment Success Rate (Per Protocol) | 69% (0.03% this compound), 85% (0.1% this compound), 32% (Placebo) |

Radiation-Induced Dermatitis

Table 4: Summary of Phase 1/2 Clinical Trial of this compound for Radiation-Induced Dermatitis

| Parameter | Details | Reference |

| Study Design | Part 1: Open-label; Part 2: Double-blind, placebo-controlled | [2] |

| Patient Population | Women with breast cancer who developed grade 2 radiation dermatitis. | [2] |

| Key Findings (Part 1) | This compound was tolerable and efficacious, with 75% of patients experiencing complete resolution of their radiation dermatitis. | [2] |

Signaling Pathway

The therapeutic effect of this compound in healthy skin cells is based on the paradoxical activation of the MAPK signaling pathway. In cells with wild-type B-Raf, the binding of a B-Raf inhibitor like this compound can lead to the transactivation of C-Raf within Raf dimers, resulting in the phosphorylation and activation of MEK and its downstream target ERK. This signaling cascade promotes cell proliferation and survival, aiding in the repair of damaged skin tissue.

Caption: Paradoxical activation of the MAPK pathway by this compound in wild-type B-Raf cells.

Experimental Protocols

Protocol 1: In Vitro Assessment of Paradoxical MAPK Pathway Activation by this compound

This protocol describes a method to assess the ability of this compound to induce paradoxical activation of the MAPK pathway in human keratinocytes by measuring the phosphorylation of ERK (pERK) via Western blot.

1. Cell Culture and Treatment: a. Culture human epidermal keratinocytes (e.g., HaCaT cell line) in appropriate media and conditions until they reach 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal levels of MAPK pathway activation. c. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 15, 30, 60 minutes). d. As a control for pathway inhibition, a separate set of cells can be co-treated with an EGFR inhibitor.

2. Protein Extraction: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. f. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. h. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

5. Data Analysis: a. Quantify the band intensities for p-ERK and total ERK using densitometry software. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Compare the normalized p-ERK levels in this compound-treated cells to the vehicle-treated control to determine the extent of paradoxical activation.

Caption: Experimental workflow for Western blot analysis of pERK.

Protocol 2: Clinical Assessment of EGFR Inhibitor-Induced Acneiform Rash

This protocol outlines the key steps for assessing the efficacy of a topical agent like this compound in a clinical trial for EGFR inhibitor-induced acneiform rash.

1. Patient Population: a. Enroll patients who are receiving treatment with an EGFR inhibitor (e.g., cetuximab, panitumumab) and have developed a grade 2 or 3 acneiform rash.

2. Study Design: a. Employ a randomized, double-blind, placebo-controlled design. b. Randomly assign patients to receive either this compound gel (at one or more concentrations) or a matching placebo gel.

3. Treatment Administration: a. Instruct patients to apply a thin layer of the assigned gel to all affected areas (e.g., face, chest, back) once daily. b. The treatment duration is typically 28 days.

4. Efficacy Assessments: a. Investigator's Global Assessment (IGA): A trained investigator assesses the overall severity of the rash at baseline and at specified follow-up visits (e.g., weekly). The IGA is typically a 5-point scale (0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe). b. Lesion Counting: Count the number of inflammatory (papules, pustules) and non-inflammatory (comedones) lesions in a defined area at each visit. c. Patient-Reported Outcomes (PROs): Administer a validated quality of life questionnaire, such as the Functional Assessment of Cancer Therapy-Epidermal Growth Factor Receptor Inhibitor (FACT-EGFRI-18), at baseline and follow-up visits to assess the impact of the rash on the patient's quality of life.

5. Primary Endpoint Definition: a. Define treatment success based on a composite of the efficacy assessments. For example, treatment success can be defined as a one-grade or greater improvement in the IGA score from baseline and/or a predefined improvement in the FACT-EGFRI-18 score.

6. Safety Monitoring: a. Monitor and record all adverse events, with a particular focus on application site reactions (e.g., burning, itching, redness).

Caption: Workflow for a clinical trial of this compound for acneiform rash.

References

- 1. WO2019026065A2 - Novel braf inhibitors and use thereof for treatment of cutaneous reactions - Google Patents [patents.google.com]

- 2. onclive.com [onclive.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20050249757A1 - Pharmaceutical cream formulations - Google Patents [patents.google.com]

- 7. cytel.com [cytel.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for LUT014 in Research Settings

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUT014 is a novel, potent, and specific topical BRAF inhibitor developed to mitigate the dermatological side effects of cancer therapies, such as EGFR inhibitor-induced acneiform rash and radiation-induced dermatitis.[1][2] Unlike systemic BRAF inhibitors used in cancer treatment, this compound is designed for localized application to the skin. Its mechanism of action is based on the "paradoxical" activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in BRAF wild-type keratinocytes.[3][4] This paradoxical effect counteracts the pathway inhibition caused by EGFR inhibitors or radiation therapy, thereby promoting the proliferation and restoring the normal function of skin cells.[3][5] This document provides detailed protocols for in vitro and in vivo research applications of this compound, along with key quantitative data and visualizations to guide experimental design.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 5-N-(3-(9H-purin-6-yl)pyridin-2-yl)-6-methyl-1-N-(3-trifluoromethoxy) phenyl)isoquinoline-1,5 diamine | [6] |

| Molecular Formula | C27H19F3N8O | [6] |

| Molecular Weight | 528.49 Daltons | [6] |

| Formulation | Aqueous gel for topical administration | [6] |

Mechanism of Action

In BRAF wild-type cells, such as epidermal keratinocytes, treatment with a BRAF inhibitor like this compound can lead to the paradoxical activation of the MAPK signaling pathway. This occurs because BRAF inhibitors promote the formation of BRAF-CRAF heterodimers, leading to the transactivation of CRAF and subsequent downstream signaling through MEK and ERK. This increase in pERK signaling stimulates keratinocyte proliferation and helps restore the skin barrier.[3][4] In the context of EGFR inhibitor therapy, which suppresses the MAPK pathway in the skin leading to rash, topical this compound reverses this inhibition.[1][3] Similarly, in radiation-induced dermatitis, this compound is thought to promote the repopulation of epidermal keratinocytes.[3]

Quantitative Data Summary

In Vitro Kinase Inhibition

| Target | This compound IC50 (µmol/L) | Vemurafenib IC50 (µmol/L) | Reference |

| Mutated BRAF (V600E) | 0.013 | 0.04 | [6] |

| Wild-type BRAF | Not specified (4-fold lower potency than Vemurafenib) | Not specified | [6] |

In Vitro Cell Proliferation

| Cell Line | Treatment | Peak Proliferation Concentration (µmol/L) | Effect at Higher Concentrations | Reference |

| MIA-PaCa-2 | This compound | 0.041 | Concentration-dependent decrease in proliferation | [6][7] |

Clinical Efficacy (Acneiform Rash)

| Treatment Group | Success Rate | Placebo Success Rate | Reference |

| This compound gel 0.1% | 69.2% | 33.3% | [8][9] |

| This compound gel 0.03% | 48.7% | 33.3% | [8][9] |

Success was defined as an improvement of at least one grade on the CTCAE score or an improvement of at least 5 for the skin-specific FACT-EGFRI-18 health-related quality of life score.[8]

Experimental Protocols

In Vitro Experimental Protocols

1. BRAF Kinase Inhibition Assay

This protocol is adapted from the methods described for characterizing this compound's kinase inhibitory activity.[10]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutated BRAF kinases.

-

Materials:

-

Recombinant human BRAF and BRAFV600E kinases

-

MEK1 (K97R) substrate

-

33P-ATP

-

This compound and Vemurafenib (as a positive control) dissolved in DMSO

-

P81 ion exchange paper

-

0.75% phosphoric acid

-

-

Procedure:

-

Prepare a reaction mixture containing the MEK1 substrate and the respective BRAF kinase.

-

Add serial dilutions of this compound or Vemurafenib to the reaction mixture.

-

Initiate the kinase reaction by adding 33P-ATP and incubate for 120 minutes at room temperature.

-

Terminate the reaction by spotting the mixture onto P81 ion exchange paper.

-

Wash the filters four times with 0.75% phosphoric acid to remove unincorporated 33P-ATP.

-

Measure the remaining radioactivity on the filters, which corresponds to the phosphorylated substrate.

-

Calculate the percent remaining kinase activity compared to a vehicle (DMSO) control.

-

Determine IC50 values by fitting the data to a dose-response curve.

-

2. Western Blot for pERK Activation in Keratinocytes

This protocol is based on the methods used to demonstrate the paradoxical activation of the MAPK pathway in human keratinocytes.[6]

-

Objective: To assess the effect of this compound on ERK phosphorylation (pERK) in primary human epidermal keratinocytes (HEKa).

-

Materials:

-

Primary HEKa cells (e.g., Gibco C0055C)

-

Keratinocyte growth medium (e.g., Epilife with HKGS)

-

This compound, Vemurafenib, EGFR inhibitors (e.g., erlotinib, cetuximab)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pERK1/2, anti-total ERK2

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

-

Procedure:

-

Culture HEKa cells to 70-80% confluency.

-

Treat cells with this compound, Vemurafenib, EGFR inhibitors, or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against pERK1/2 and total ERK2 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities and normalize pERK levels to total ERK.

-

3. Cell Proliferation Assay

This protocol is based on the methods used to assess the concentration-dependent effect of this compound on cell proliferation.[6]

-

Objective: To determine the effect of different concentrations of this compound on the proliferation of a BRAF wild-type, KRAS-mutant cell line (e.g., MIA-PaCa-2).

-

Materials:

-

MIA-PaCa-2 cell line

-

Complete growth medium

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

-

-

Procedure:

-

Seed MIA-PaCa-2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 72 hours.

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

-

Plot the proliferation data against the this compound concentration to observe the bell-shaped dose-response curve.

-

In Vivo Experimental Protocol (Adapted from Wound Healing Models)

-

Objective: To evaluate the efficacy of topical this compound in an in vivo model of skin inflammation or damage.

-

Animal Model:

-

Db/db mice for an impaired healing/dermatitis model or other relevant strains.

-

House animals in accordance with institutional guidelines.

-

-

Materials:

-

This compound formulated in a suitable topical vehicle (e.g., an aqueous gel).

-

Vehicle control.

-

Tools for inducing dermatitis (e.g., chemical irritant, UV radiation, or physical abrasion, depending on the model).

-

-

Procedure:

-

Anesthetize the mice.

-

Induce dermatitis on a defined area of the dorsal skin. The method of induction will depend on the specific research question (e.g., application of a chemical irritant like croton oil or exposure to a controlled dose of UVB radiation).

-

Topically apply a standardized amount of this compound gel or vehicle control to the affected area daily.

-

Monitor the progression of dermatitis daily, scoring for erythema, scaling, and edema.

-

At the end of the study period, euthanize the mice and collect skin tissue from the treated areas.

-

Process the tissue for histological analysis (H&E staining) to assess epidermal thickness and inflammatory infiltrate.

-

Perform immunohistochemistry for markers of proliferation (e.g., Ki67) and MAPK pathway activation (pERK).

-

-

Note on Formulation: For research purposes, if a pre-formulated gel is not available, this compound can be dissolved in a vehicle suitable for topical application. A common approach involves creating a stock solution in DMSO and then mixing it with a gel base like PEG300 and Tween-80.[12] The final concentration of DMSO should be kept low to avoid skin irritation.

Safety and Toxicology